molecular formula C16H17N5O2S B2689562 (E)-2-phenyl-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)ethene-1-sulfonamide CAS No. 2035022-83-2

(E)-2-phenyl-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)ethene-1-sulfonamide

Cat. No.: B2689562
CAS No.: 2035022-83-2
M. Wt: 343.41
InChI Key: DFMHYZBFRNPHNK-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-phenyl-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)ethene-1-sulfonamide is a complex organic compound that features a triazolopyrimidine moiety

Scientific Research Applications

Chemistry

In chemistry, (E)-2-phenyl-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)ethene-1-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its triazolopyrimidine core is of particular interest due to its ability to interact with various biological targets .

Medicine

In medicine, this compound is being investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors .

Industry

In industry, this compound could be used in the development of new materials with unique properties, such as enhanced stability or reactivity .

Safety and Hazards

The safety profile of these compounds is suggested to be good as they showed a high selectivity index towards antimicrobial activity against K. pneumoniae and MRSA1 compared to mammalian cells .

Future Directions

The future directions for these compounds could involve further exploration of their antimicrobial activity and potential applications in medicinal chemistry. The promising antibacterial activity against MDR strains suggests potential for development into effective antibacterial agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-phenyl-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)ethene-1-sulfonamide typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include organolithium reagents, sulfonyl chlorides, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and catalytic processes to streamline the synthesis and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

(E)-2-phenyl-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)ethene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium azide, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (E)-2-phenyl-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)ethene-1-sulfonamide apart is its unique combination of a triazolopyrimidine core with a phenyl and sulfonamide group. This structure provides a distinct set of chemical and biological properties that can be leveraged for various applications .

Properties

IUPAC Name

(E)-2-phenyl-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2S/c22-24(23,10-8-14-5-2-1-3-6-14)20-9-4-7-15-11-17-16-18-13-19-21(16)12-15/h1-3,5-6,8,10-13,20H,4,7,9H2/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFMHYZBFRNPHNK-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)NCCCC2=CN3C(=NC=N3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)NCCCC2=CN3C(=NC=N3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.